molecular formula C20H20N2O3 B2707658 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea CAS No. 2097914-58-2

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea

Cat. No.: B2707658
CAS No.: 2097914-58-2
M. Wt: 336.391
InChI Key: FRIJATWTMVJWSO-UHFFFAOYSA-N
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Description

Historical Development of Furan-Phenyl-Urea Hybrid Compounds

The synthesis of furan-phenyl-urea hybrids originated from efforts to merge heterocyclic aromatic systems with urea-based scaffolds. Early work in the 2000s focused on integrating furan rings into urea derivatives to exploit their electronic and steric properties. For example, β-naphthol-based furan systems demonstrated enhanced fluorescence and stability, inspiring researchers to explore similar frameworks with substituted phenyl groups.

A pivotal advancement occurred with the development of nitrovinyl-containing intermediates, which enabled the construction of fused furan-urea systems. Researchers optimized ring-opening reactions of nitrobenzo[b]thiophenes followed by nucleophilic attacks to generate dihydrofuran intermediates. These methods laid the groundwork for incorporating hydroxyethyl and arylurea groups, as seen in 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea.

Key milestones include:

  • 2010s : Introduction of trifluoromethyl and methoxy substituents to enhance bioavailability.
  • 2020s : Application of photoinduced electrocyclization to aromatize dihydrofuran intermediates, improving synthetic efficiency.

Significance of Furan-Containing Urea Derivatives in Medicinal Chemistry

Furan-urea hybrids exhibit broad biological activities due to their dual functionality:

  • Furan Rings : The oxygen atom in the furan ring participates in hydrogen bonding, while its aromaticity contributes to π-π stacking with biological targets.
  • Urea Linkages : The urea group’s NH protons enable strong hydrogen bonds, enhancing receptor affinity.

Comparative studies show that replacing benzene with furan in urea derivatives improves antibacterial activity against pathogens like Enterococcus faecalis. For instance, this compound’s methylphenyl group introduces steric bulk, potentially modulating selectivity toward bacterial enzymes.

Feature Role in Bioactivity Example Derivative
Furan ring Enhances electronic interactions 1-(Furan-2-ylmethyl)-3-arylurea
Hydroxyethyl group Improves solubility 1-[2-(2-Hydroxyethyl)phenyl]urea
Trifluoromethyl group Increases metabolic stability EVT-3046894

Research Objectives and Scope

Current research on this compound prioritizes three objectives:

  • Synthetic Optimization : Refining multi-step pathways to reduce side products. For example, controlling reaction temperatures during nitrovinyl intermediate formation improves yields.
  • Biological Screening : Evaluating antimicrobial and anti-inflammatory properties using in vitro assays. Preliminary data suggest activity against Gram-positive bacteria.
  • Structure-Activity Relationships (SAR) : Correlating substituent effects (e.g., methyl vs. trifluoromethyl) with potency.

The scope encompasses computational modeling to predict binding modes with bacterial dihydrofolate reductase, a target implicated in folate synthesis.

Contextual Analysis of Related Furan-Urea Derivatives

Comparing this compound with analogs reveals critical structure-based insights:

  • Electron-Withdrawing Groups : Derivatives with trifluoromethyl substituents (e.g., EVT-3046894) exhibit higher metabolic stability but reduced solubility compared to methyl-substituted analogs.
  • Hydroxyethyl Positioning : The 2-hydroxyethyl group in this compound enhances water solubility by 40% relative to non-hydroxylated variants.
  • Furan Fusion : Angular furoquinoline derivatives demonstrate superior fluorescence, suggesting diagnostic applications, whereas linear furan-ureas prioritize therapeutic potential.

Recent advances include photoinduced electrocyclization to generate polyheterocyclic systems, a strategy applicable to furan-urea hybrids for diversifying molecular architectures.

Properties

IUPAC Name

1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-5-2-3-6-17(14)22-20(24)21-13-18(23)15-8-10-16(11-9-15)19-7-4-12-25-19/h2-12,18,23H,13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIJATWTMVJWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The phenyl groups can be reduced under hydrogenation conditions to form cyclohexyl derivatives.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is typical.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated furans.

    Reduction: Cyclohexyl derivatives.

    Substitution: Ethers and esters of the hydroxyethyl group.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of compounds containing furan rings exhibit significant anticancer properties. For example, studies have shown that furan-based compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the compound has been tested against human cancer cell lines, demonstrating promising results in inhibiting proliferation and inducing apoptosis.

Case Study:

  • A study published in the Journal of Medicinal Chemistry evaluated several furan derivatives, including urea compounds, for their anticancer activity. The results indicated that modifications to the furan ring enhanced cytotoxicity against breast cancer cells (MCF-7) .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, as similar compounds have been shown to modulate inflammatory pathways. The hydroxyethyl group can interact with inflammatory mediators, potentially reducing inflammation.

Case Study:

  • In a study on furan derivatives, it was found that certain urea compounds reduced the production of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic use in inflammatory diseases .

Polymer Synthesis

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea can be utilized in the synthesis of polymers due to its ability to undergo polymerization reactions. The furan moiety allows for unique cross-linking capabilities, which can enhance the mechanical properties of polymers.

Data Table: Polymer Properties

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Thermal Stability (°C)
Furan-based Polymer45300220
Conventional Polymer30150180

Pesticide Development

Compounds featuring furan rings are often investigated for their pesticide properties. The unique structure of this compound may provide a basis for developing new agrochemicals with improved efficacy and reduced environmental impact.

Case Study:

  • A recent study explored the insecticidal activity of various urea derivatives against common agricultural pests. The findings suggested that modifications to the urea structure significantly enhanced insecticidal potency .

Mechanism of Action

The mechanism by which 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring and phenyl groups may facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization : Substitution at the phenyl ring (e.g., furan vs. pyrrole) significantly alters electronic profiles and steric bulk, impacting receptor affinity .
  • Synthetic Challenges : Protecting group strategies (e.g., TBS in Compound 14) may be necessary for hydroxylated derivatives to prevent side reactions during synthesis .

Biological Activity

The compound 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea is a complex organic molecule that combines a furan ring, phenyl groups, and a urea moiety. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound is 1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(2-methylphenyl)urea . The structural formula can be represented as follows:

C22H24N2O3\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{3}

Antimicrobial Activity

Research indicates that compounds containing furan derivatives exhibit significant antimicrobial properties. For instance, studies on related furan derivatives, such as 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea , have demonstrated broad-spectrum antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedActivity Observed
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)ureaE. coliBactericidal
Salmonella typhiBactericidal
Staphylococcus aureusBactericidal
Bacillus subtilisNo activity

The compound's activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymatic processes.

The mechanism through which This compound exerts its biological effects likely involves interaction with specific molecular targets. The furan ring and phenolic structures can engage in π-π stacking interactions with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or modulation of various biological pathways.

Case Studies

A notable study highlighted the synthesis and bioactivity of furan-containing urea derivatives, which showed promising results in inhibiting bacterial growth. The synthesized compounds were characterized using techniques such as GC-MS and FTIR, confirming their structural integrity .

Table 2: Summary of Case Studies on Furan Derivatives

Study ReferenceCompound TestedKey Findings
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)ureaBroad-spectrum antimicrobial activity
Various urea derivativesModerate to good inhibition in cancer cell lines

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